Product packaging for 4-(4-Chlorobenzoyl)-1H-pyrazole(Cat. No.:)

4-(4-Chlorobenzoyl)-1H-pyrazole

Cat. No.: B13274533
M. Wt: 206.63 g/mol
InChI Key: LXAGVSZFCMTKOX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1H-pyrazole is a pyrazole-based chemical compound with the molecular formula C₁₁H₉ClN₂O. This high-purity reagent serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. Pyrazole-core structures are known to be privileged scaffolds in drug discovery, and the 4-chlorobenzoyl substitution makes this compound a versatile precursor for the development of novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex target compounds, study structure-activity relationships (SAR), and explore its potential application in various biochemical pathways. As a building block, its applications extend to the discovery and optimization of new therapeutic agents. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all chemicals in accordance with prudent laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B13274533 4-(4-Chlorobenzoyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(4-chlorophenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8/h1-6H,(H,12,13)

InChI Key

LXAGVSZFCMTKOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNN=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorobenzoyl 1h Pyrazole and Its Analogues

Classical Cyclocondensation Reactions in Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring through cyclocondensation is a foundational and widely employed strategy. nih.gov These reactions typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, a classic and the most common method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This reaction's versatility allows for the synthesis of a wide range of substituted pyrazoles. nih.gov The regioselectivity of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, the reaction of an aryl-substituted 1,3-diketone with a hydrazine derivative typically yields the regioisomer where the aryl group is at the 5-position of the pyrazole ring as the major product. nih.gov

The 1,3-dicarbonyl compounds themselves can be generated in situ from various precursors, such as enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot multicomponent fashion. beilstein-journals.orgnih.gov Modifications to this method include the use of catalysts like SmCl₃ to facilitate the acylation of β-ketoesters for the in-situ formation of 1,3-diketones. beilstein-journals.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
1,3-Dicarbonyl CompoundHydrazine DerivativeVariesSubstituted Pyrazole nih.govbeilstein-journals.orgnih.gov
Enolate & Carboxylic Acid ChlorideHydrazine DerivativeOne-potSubstituted Pyrazole beilstein-journals.orgnih.gov
β-KetoesterAcylating Agent & HydrazineSmCl₃3,4,5-Substituted Pyrazole beilstein-journals.org

Condensation with α,β-Unsaturated Ketones and Subsequent Oxidation

An alternative classical approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. This reaction initially forms pyrazoline intermediates, which are subsequently oxidized to the corresponding aromatic pyrazoles. beilstein-journals.orgresearchgate.net The oxidation can often be achieved using mild oxidizing agents or even atmospheric oxygen. beilstein-journals.orgrsc.org This method provides a regioselective route to pyrazole synthesis. rsc.org For instance, the reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields 5-arylpyrazole derivatives regioselectively. rsc.org

In some cases, the use of hydrazines with a good leaving group, such as tosylhydrazine, can directly lead to the formation of the aromatic pyrazole through elimination, bypassing the need for a separate oxidation step. beilstein-journals.org

Reactant 1Reactant 2Key StepProductReference
α,β-Unsaturated KetoneHydrazine DerivativeOxidation of PyrazolineSubstituted Pyrazole beilstein-journals.orgresearchgate.net
β-Aryl α,β-Unsaturated KetonePhenylhydrazineDDQ Oxidation5-Arylpyrazole rsc.org
α,β-Unsaturated KetoneTosylhydrazineEliminationAromatic Pyrazole beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions offer a powerful and atom-economical strategy for the construction of the pyrazole ring system. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. youtube.com

Cycloadditions with Diazo Compounds and Dipolarophiles

The reaction of diazo compounds with alkynes is a well-established method for pyrazole synthesis. rsc.org This [3+2] cycloaddition can often be achieved by simply heating the reactants, and in some cases, proceeds efficiently under solvent-free conditions. rsc.org The use of α-diazocarbonyl compounds as substrates can lead to high yields of pyrazole products without the need for extensive purification. rsc.org This method is considered a green chemistry approach due to its high atom economy. rsc.org

Similarly, the reaction of diazo compounds with electron-deficient alkenes also serves as a key strategy for synthesizing functionalized pyrazoles. nih.gov

1,3-DipoleDipolarophileConditionsProductReference
Diazo CompoundAlkyneHeating, Solvent-freePyrazole rsc.org
α-Diazocarbonyl CompoundAlkyneHeating, Solvent-freePyrazole rsc.org
Diazo CompoundElectron-deficient AlkeneVariesFunctionalized Pyrazole nih.gov

Utilizing Nitrilimines as Dipoles

Nitrilimines, which are typically generated in situ, are versatile 1,3-dipoles for the synthesis of pyrazoles. bas.bg They readily undergo cycloaddition reactions with various dipolarophiles. bas.bg The in situ generation of nitrilimines can be achieved through methods such as the thermolysis of tetrazoles or the oxidation of aldehyde hydrazones. bas.bg

The reaction of nitrilimines with alkynes or compounds with activated double bonds, like those in enamides, leads to the formation of pyrazoles or pyrazolines, which can then be oxidized to pyrazoles. researchgate.netacs.org For example, nitrilimines react with cinnamaldehydes in a [3+2] cycloaddition followed by air oxidation to yield multisubstituted pyrazoles. researchgate.net

1,3-Dipole PrecursorDipolarophileKey StepProductReference
Aldehyde HydrazoneEthyl AcetoacetateIn situ generation of nitriliminePyrazole derivative bas.bg
Hydrazonoyl ChlorideCinnamaldehydeAir OxidationMultisubstituted Pyrazole researchgate.net
Hydrazonoyl HalideEnamideOxidation of PyrazolineFunctionalized Pyrazole acs.org

Multicomponent Reaction Strategies for Functionalized Pyrazoles

Multicomponent reactions (MCRs) have emerged as highly efficient and versatile tools for the synthesis of complex molecules like functionalized pyrazoles in a single step. rsc.orgnih.gov These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org

A common MCR strategy for pyrazole synthesis involves the condensation of a hydrazine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile. beilstein-journals.orgrsc.org This can be performed in various solvents, including green media like water, and can be catalyzed by a range of catalysts from molecular iodine to nanoparticles. beilstein-journals.org

Another prominent MCR involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often catalyzed by an organic catalyst, to produce highly functionalized pyrano[2,3-c]pyrazole derivatives. rsc.orgtandfonline.com These four-component reactions demonstrate the power of MCRs in rapidly building molecular complexity from simple starting materials. nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or conducting reactions without any solvent are cornerstone principles of green chemistry, significantly reducing the reliance on volatile and often toxic organic solvents.

Reactions in aqueous media are highly valued as water is an abundant, non-toxic, and non-polluting solvent. thieme-connect.com The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can stabilize intermediates and accelerate reaction rates. thieme-connect.comtandfonline.com For instance, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved in water, where hydrogen bonding at the organic-water interface plays a crucial role in stabilizing reaction intermediates. tandfonline.com Various catalysts, including cerium oxide/copper oxide nanocomposites and cetyltrimethylammonium bromide (CTAB), have been employed to facilitate pyrazole synthesis in water, leading to high yields and environmentally friendly protocols. thieme-connect.com Furthermore, the use of microdroplets of water has been shown to accelerate pyrazole formation significantly, reducing reaction times from hours to milliseconds by leveraging the unique acidity at the microdroplet interface. acs.org

Solvent-free, or solid-state, reactions offer another green alternative, often requiring less energy and simplifying product purification. thieme-connect.com These reactions can be facilitated by microwave irradiation, which provides rapid and uniform heating, leading to shorter reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov For example, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under solvent-free microwave conditions has proven to be an efficient method for producing pyrazoles. researchgate.net Additionally, catalyst-free cycloadditions of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields without the need for extensive purification. rsc.org The use of reusable catalysts like SrFe12O19 magnetic nanoparticles under solvent-free conditions has also been reported for the one-pot synthesis of pyrazole derivatives. rsc.org

Table 1: Comparison of Green Synthesis Methods for Pyrazoles
MethodKey FeaturesCatalyst/ConditionsAdvantagesReference
Aqueous Medium SynthesisUtilizes water as the reaction solvent.CTAB, CeO2/CuO@GQDs@NH2, Taurine (B1682933), ImidazoleEnvironmentally benign, non-toxic, often enhanced reaction rates. thieme-connect.comnih.govresearchgate.net
Solvent-Free SynthesisReaction is conducted without a solvent.Microwave irradiation, Tetrabutylammonium bromide (TBAB), SrFe12O19 nanoparticlesReduced waste, simplified purification, shorter reaction times, energy efficiency. tandfonline.comresearchgate.netrsc.orgtandfonline.com
Ultrasonic IrradiationUses ultrasound to promote the reaction.Catalyst-free or with catalysts like ZnS NPs in water.Excellent yields, shorter reaction times, energy efficient. nih.gov
Microdroplet ReactionReaction occurs in electrically charged water microdroplets.Inherent acidity of microdroplet surfaces.Extremely rapid reaction times (milliseconds), scalable. acs.org

Biocatalytic and Metal-Catalyzed Processes

Biocatalysis and metal catalysis are pivotal in green chemistry for their efficiency and selectivity, often allowing reactions to proceed under mild conditions.

While specific examples of biocatalytic synthesis for 4-(4-chlorobenzoyl)-1H-pyrazole are not extensively documented, the use of biocatalysts like enzymes in organic synthesis is a growing field. These processes are attractive for their high selectivity and operation under environmentally benign conditions. thieme-connect.com Organocatalysts, such as taurine and L-tyrosine, which are amino acids, have been successfully used in the multicomponent synthesis of pyrazole derivatives in aqueous media, highlighting a move towards more sustainable catalytic systems. nih.govnih.gov

Transition-metal catalysis is a well-established and powerful tool for constructing pyrazole rings. elsevierpure.com These catalysts can enable C-H functionalization reactions, which provide a direct and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds on the pyrazole core, avoiding the need for pre-functionalized starting materials. elsevierpure.com For example, rhodium and ruthenium complexes have been used in the multicomponent synthesis of N-acyl pyrazoles and in transfer hydrogenation reactions, respectively. rsc.orgnih.gov Copper-catalyzed reactions are also common, such as in the dehydrogenative cross-coupling of alkenyl hydrazones to form pyrenyl-substituted pyrazoles. mdpi.com The development of reusable and efficient metal catalysts, including those based on non-precious metals like iron, is a key area of research. mdpi.com

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods. mdpi.comscilit.com This approach allows for enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, reproducibility, and scalability. mdpi.comgalchimia.com

The synthesis of pyrazoles in flow reactors often involves pumping solutions of reactants through heated coils or chips. galchimia.comnih.gov This setup enables rapid heating and cooling, and solvents can be heated above their atmospheric boiling points, which can significantly accelerate reaction kinetics. nih.gov For instance, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The first step involves the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the pyrazole. galchimia.com

Flow chemistry is particularly advantageous for handling hazardous intermediates, such as diazoalkanes, by generating and consuming them in situ, thus minimizing the risks associated with their accumulation. nih.gov A modular continuous flow "assembly line" has been developed for the rapid and divergent synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov This system allows for the sequential modification of the pyrazole core through different reactor modules, enabling the creation of a diverse range of molecules in a short amount of time. nih.gov

Table 2: Examples of Flow Chemistry in Pyrazole Synthesis
Reaction TypeStarting MaterialsKey Features of Flow ProcessYields/RatesReference
Two-stage synthesisAcetophenones, DMADMF, HydrazineTandem reaction in connected steel coil and glass mixer-chip.High yields galchimia.com
Sequential alkyne homocoupling and hydroaminationTerminal alkynes, HydrazineCopper-mediated multistep process without isolation of intermediates.Not specified rsc.org
Assembly line synthesis of fluorinated pyrazolesFluorinated amines, AlkynesModular system for diazoalkane formation, cycloaddition, and subsequent modifications.Example: AS-136A synthesized at 1.76 g/h. nih.gov
1,3-dipolar cycloadditionTerminal alkynes, TrimethylsilyldiazomethaneContinuous-flow process.Not specified mdpi.com

Specific Synthetic Routes for this compound and Related Analogues

The synthesis of this compound involves the strategic construction of the pyrazole ring and the introduction of the 4-chlorobenzoyl group at the correct position.

Introduction of the 4-Chlorobenzoyl Moiety

The introduction of an acyl group, such as the 4-chlorobenzoyl moiety, onto a pyrazole ring is a key synthetic step. A common method for this transformation is the Friedel-Crafts acylation or related acylation reactions. However, for pyrazoles, direct acylation on the ring can be challenging and may lead to a mixture of products.

A more controlled approach often involves constructing the pyrazole ring from precursors that already contain the necessary acyl group or a precursor to it. For instance, a synthetic route could start with a 1,3-dicarbonyl compound where one of the carbonyl groups is part of the desired 4-chlorobenzoyl structure. This diketone can then be condensed with hydrazine or a hydrazine derivative to form the pyrazole ring.

Another strategy involves the N-acylation of a pyrazole. For example, a novel pyrazole analogue, 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde, has been synthesized, indicating that the 4-chlorobenzoyl group can be attached to a nitrogen atom of the pyrazole ring. sciensage.info While this leads to an N-substituted isomer rather than the C4-substituted target compound, it demonstrates a viable method for incorporating the acyl group.

Synthesis of related compounds, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide, has been achieved from ethyl (4-chlorophenyl)hydrazono-3-oxobutanoate, which is then cyclized. researchgate.netnih.gov This highlights the use of appropriately substituted hydrazines in building the pyrazole core.

Regioselective Synthesis Strategies

Achieving the correct regiochemistry, with the 4-chlorobenzoyl group at the C4 position of the pyrazole ring, is critical. The regioselectivity of pyrazole synthesis is highly dependent on the nature of the substituents on the starting materials and the reaction conditions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic rings and has been used to synthesize 4-formylpyrazoles from hydrazones. mdpi.comchim.it These 4-formylpyrazoles can then serve as versatile intermediates for further functionalization at the C4 position. For example, they can undergo reactions like the Wittig or Knoevenagel reaction. chim.it

A highly regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been reported through a 1,3-dipolar cycloaddition reaction. mdpi.com This method provides a controlled way to introduce substituents at specific positions. For the synthesis of 4-substituted pyrazoles, one could envision a strategy starting with a 1,3-dicarbonyl compound that reacts with a hydrazine to form a pyrazole. The substituent at the C4 position can be introduced by careful choice of the starting diketone. For example, the reaction of β-oxodithioesters with arylhydrazines can lead to the regioselective formation of substituted pyrazoles. acs.org

Electrochemical methods have also been employed for the regioselective synthesis of 4-halopyrazoles. For instance, the electrochemical chlorination of pyrazole on a platinum anode in aqueous NaCl solution has been shown to yield 4-chloropyrazole. researchgate.net This halogenated pyrazole could then potentially undergo a metal-catalyzed cross-coupling reaction to introduce the 4-chlorobenzoyl group.

Table 3: Regioselective Synthesis Strategies for Substituted Pyrazoles
StrategyKey ReactionPrecursorsOutcomeReference
CyclocondensationReaction of 1,3-dicarbonyl compounds with hydrazines.β-oxodithioesters, arylhydrazinesRegioselective formation of substituted pyrazoles. acs.org
Vilsmeier-Haack ReactionCyclization-formylation of hydrazones.HydrazonesSynthesis of 4-formylpyrazoles as intermediates. mdpi.comchim.it
1,3-Dipolar CycloadditionReaction of tosylhydrazones with nitroalkenes.Tosylhydrazones, nitroalkenesSelective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org
Electrochemical HalogenationAnodic chlorination of pyrazole.Pyrazole, NaCl solutionFormation of 4-chloropyrazole. researchgate.net

Chemical Reactivity and Derivatization of 4 4 Chlorobenzoyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and while it is generally less reactive towards electrophilic substitution than benzene (B151609), such reactions are possible. The electron density of the pyrazole ring is highest at the C4 position, making it the primary site for electrophilic attack. quora.com The presence of the electron-withdrawing 4-chlorobenzoyl group at this position, however, deactivates the ring towards typical electrophilic aromatic substitution reactions.

Despite this deactivation, specific electrophilic substitution reactions can be achieved under certain conditions. For instance, halogenation of the pyrazole ring at available positions can occur. Electrosynthesis has been employed for the chlorination of pyrazole and its derivatives, yielding 4-chloro-substituted products. researchgate.net

Nucleophilic Reactions and Transformations at the Pyrazole Core

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the presence of the carbonyl group in the 4-chlorobenzoyl moiety introduces an electrophilic center, which can be a target for nucleophiles.

Transformations at the pyrazole core often involve reactions with the N-H group, which will be discussed in the section on functionalization at the 1H-pyrazole nitrogen atom.

Modifications and Reactions Involving the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl group offers several sites for chemical modification. The carbonyl group can undergo typical reactions such as reduction to a secondary alcohol or conversion to a thiocarbonyl group. The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups.

More commonly, the entire 4-chlorobenzoyl moiety can be involved in reactions. For example, it can direct the synthesis of fused heterocyclic systems.

Functionalization at the 1H-Pyrazole Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the pyrazole ring is a key site for derivatization, most commonly through N-alkylation and N-acylation reactions. researchgate.net These reactions introduce a wide range of substituents at the N1 position, significantly altering the molecule's properties.

N-Alkylation: This is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. semanticscholar.org A variety of alkyl groups, including benzylic, phenethyl, and benzhydryl groups, can be introduced using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org

N-Acylation: Acylation of the pyrazole nitrogen can be accomplished using acyl chlorides or anhydrides. This introduces an acyl group, which can further influence the chemical and biological properties of the resulting compound.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Pyrazoles This table is interactive. You can sort and filter the data.

Reaction Type Reagents Product Type Reference
N-Alkylation Trichloroacetimidates, Brønsted acid N-Alkyl pyrazoles researchgate.net
N-Alkylation Alkyl halides, Base N-Alkyl pyrazoles semanticscholar.org
N-Acylation Acyl chlorides or Anhydrides N-Acyl pyrazoles researchgate.net

Strategies for Introducing Diverse Substituents to Enhance Molecular Complexity

To increase the structural diversity and molecular complexity of 4-(4-chlorobenzoyl)-1H-pyrazole derivatives, various synthetic strategies are employed. These often involve multi-component reactions or the introduction of functional groups that can undergo further transformations. beilstein-journals.orgnih.gov

One approach is the synthesis of 4-functionalized pyrazoles through methods like oxidative thio- or selenocyanation. beilstein-journals.org This introduces a reactive handle at the C4 position that can be further modified. For instance, 4-thiocyanated pyrazoles can be converted to SCF₃-containing compounds. beilstein-journals.org

Another strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce aryl or other groups at various positions on the pyrazole ring or the benzoyl moiety. The synthesis of pyrazole derivatives from the reaction of hydrazines and enaminones with DMSO serving as a C1-source is another example of building molecular complexity. nih.gov

Structure Activity Relationship Sar Investigations of 4 4 Chlorobenzoyl 1h Pyrazole Derivatives

Methodological Frameworks for SAR Studies on Pyrazole (B372694) Scaffolds

The investigation of SAR for pyrazole scaffolds, including 4-(4-chlorobenzoyl)-1H-pyrazole derivatives, employs a combination of experimental and computational methodologies to build a comprehensive understanding of the molecule's interaction with its biological target.

Experimental Approaches:

Analogue Synthesis: The foundation of experimental SAR studies is the synthesis of a library of analogues where specific parts of the lead compound, in this case, this compound, are systematically modified. This includes altering substituents on both the pyrazole core and the chlorophenyl ring, as well as modifying the benzoyl linker. japsonline.com Common synthetic routes for pyrazole derivatives often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov For instance, the reaction of a substituted 1,3-diketone with a corresponding hydrazine can yield a variety of substituted pyrazoles.

Biological Assays: Once synthesized, these analogues are subjected to a battery of in vitro and in vivo biological assays to determine their activity. japsonline.com These assays measure parameters such as enzyme inhibition (e.g., IC50 values), receptor binding affinity (e.g., Ki values), or cellular effects. For example, in the context of anti-inflammatory agents, assays measuring the inhibition of cyclooxygenase (COX) enzymes are commonly used.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by correlating variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with changes in biological activity.

Molecular Modeling: Three-dimensional models of the target protein and the pyrazole ligands are generated to visualize and analyze their interactions at the molecular level. Techniques like molecular docking are used to predict the preferred binding orientation of the ligand within the active site of the target. This can help rationalize observed SAR data and guide the design of new, more potent compounds.

These integrated approaches allow for a cyclical process of design, synthesis, and testing, which progressively refines the understanding of the SAR and leads to the development of optimized pyrazole derivatives.

Impact of Substituent Variations on the Pyrazole Core on Molecular Recognition and Binding

Substitutions at the N1, C3, and C5 positions of the pyrazole ring are of particular interest in SAR studies. For instance, in a series of 3,5-diaryl pyrazole derivatives, the introduction of different lipophilic moieties at the N1 position, such as a methyl or phenyl group, resulted in a decrease in inhibitory activity against certain enzymes compared to the unsubstituted analogue. nih.gov This suggests that an unsubstituted N1 position may be crucial for optimal binding in some cases.

The electronic properties of substituents on the pyrazole ring also play a critical role. The introduction of electron-withdrawing groups can enhance the acidity of the N-H proton, potentially altering its hydrogen bonding capabilities. Conversely, electron-donating groups can increase the basicity of the other nitrogen atom. nih.gov The specific biological context determines which of these properties are favorable for activity.

The following table summarizes the observed impact of pyrazole core substitutions on the activity of related pyrazole derivatives:

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
N1Methyl, PhenylDecreased inhibitory activity against meprin α and β nih.gov
C3/C5Methyl, BenzylDecreased inhibitory activity compared to a phenyl group nih.gov
C3/C5CyclopentylSimilar activity to a phenyl group nih.gov

These findings highlight the sensitivity of biological activity to even minor structural changes on the pyrazole core, emphasizing the importance of systematic exploration of this region of the molecule.

Influence of Substitutions on the Chlorophenyl Ring within the Benzoyl Moiety

The 4-chlorophenyl group of the benzoyl moiety is another critical region for SAR exploration in this compound derivatives. Modifications to this part of the molecule can influence its interaction with hydrophobic pockets in the target's binding site and can also affect its electronic properties.

The position and nature of the substituent on the phenyl ring can be pivotal. For example, in a series of 1-phenyl-pyrazole derivatives, the presence and position of a halogen substituent on the phenyl ring were found to be important for their antinociceptive activity. nih.gov Specifically, compounds with a fluorine atom at the para, meta, or ortho position of the phenyl ring demonstrated notable effects. nih.gov

In a study of pyrazole-based inhibitors, the introduction of acidic moieties, such as a carboxylic acid group, to the phenyl ring at the C3 or C5 position of the pyrazole core was investigated. nih.gov While these substitutions did lead to an increase in activity against certain targets, they did not always improve selectivity. nih.gov This indicates a complex interplay between the introduced functional groups and different biological targets.

The following table illustrates the influence of substitutions on the phenyl ring in related pyrazole compounds:

Position on Phenyl RingSubstituentObserved Effect on ActivityReference
Para, Meta, or OrthoFluorineDemonstrated antinociceptive activity nih.gov
MetaCarboxylic AcidIncreased activity against meprin β nih.gov

These results underscore the importance of a systematic investigation of the substitution pattern on the chlorophenyl ring to fine-tune the biological activity and selectivity profile of this compound derivatives.

Conformational Analysis and its Role in Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives provides insights into the spatial arrangement of the pyrazole and chlorobenzoyl moieties and how this geometry influences the molecule's ability to fit into the binding site of a biological target.

For instance, in a study of a pentyl-4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate, conformational analysis was performed to identify the most stable isomer. nih.gov Such studies, often complemented by computational methods like Density Functional Theory (DFT), help in understanding the preferred low-energy conformations that are likely to be biologically relevant. nih.gov

The flexibility of the molecule also plays a role. While a certain degree of rigidity can be beneficial for locking the molecule into an active conformation, some flexibility may be required for the molecule to adapt to the binding site. The design of conformationally restricted analogues, where the rotational freedom between the pyrazole and benzoyl groups is limited, can be a valuable strategy to probe the bioactive conformation.

Stereochemical Considerations in Pyrazole Analogues and Their Implications for Specificity

When a molecule contains a chiral center, its stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. This is because the spatial arrangement of atoms in each stereoisomer can lead to different interactions with the chiral environment of a biological target, such as an enzyme or receptor.

In the context of pyrazole analogues, the introduction of a chiral center can have profound implications for their specificity and potency. For example, a study on a non-steroidal aryl pyrazole scaffold demonstrated that the stereochemistry at a hydroxyl-bearing carbon had a significant impact on the anti-inflammatory response. One stereoisomer was found to be considerably more active than its counterpart.

The determination of the absolute configuration of stereoisomers is typically achieved through techniques such as X-ray crystallography or by using chiral chromatography to separate the isomers, followed by spectroscopic analysis. The synthesis of stereochemically pure analogues is often a key objective in medicinal chemistry programs to maximize the desired biological activity and minimize potential off-target effects associated with the less active or inactive isomer.

For this compound derivatives, the introduction of a chiral center, for instance by reduction of the ketone in the benzoyl moiety to a secondary alcohol, would necessitate a thorough investigation of the biological activities of the individual enantiomers to fully understand the stereochemical requirements for optimal target interaction.

Computational Chemistry and Molecular Modeling Approaches for 4 4 Chlorobenzoyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-(4-Chlorobenzoyl)-1H-pyrazole. These methods provide a detailed understanding of the molecule's geometric and electronic properties.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are used to optimize the molecular geometry and calculate vibrational frequencies. kfupm.edu.saresearchgate.netnih.gov For pyrazole (B372694) derivatives, theoretical calculations of structural parameters like bond lengths and angles generally show good agreement with experimental data from crystallographic studies. kfupm.edu.sa

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a theoretical study of 5-(4-chlorophenyl)-1H-tetrazole, a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to understand its electronic and chemical reactive properties. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In pyrazole derivatives, negative potential sites are typically located around nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential sites are found around hydrogen atoms. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to understand conjugative interactions within the molecule, which are crucial for its stability. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of reactivity. These descriptors include electron affinity, ionization potential, electrophilicity index, chemical potential, hardness, and softness. nih.gov These parameters, when calculated for a series of related compounds, can help in comparing their reactivity profiles and potential biological activities. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Heterocyclic Compounds

DescriptorTypical Information ProvidedRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts the molecule's tendency to donate electrons in reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts the molecule's tendency to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher potential reactivity. researchgate.net
MEP Map Visualizes electrostatic potential; identifies sites for electrophilic and nucleophilic attack.Highlights the reactive centers of the molecule, such as the nitrogen and oxygen atoms. researchgate.net
NBO Analysis Describes charge transfer and intramolecular interactions.Reveals the stability arising from hyperconjugative interactions. researchgate.net

This table contains representative data based on studies of related pyrazole and heterocyclic compounds. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can explore its conformational space, understand the influence of solvents on its structure, and assess the stability of its interactions with potential biological targets. kfupm.edu.sanih.gov

MD simulations can reveal the flexibility of the molecule by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of its atoms over the simulation period. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor's binding site. nih.gov For example, MD simulations of pyrazole-carboxamide derivatives have been used to confirm the stability of docked poses within the active sites of carbonic anhydrase receptors, showing only minor conformational changes and fluctuations over a 50 ns simulation. nih.gov

The effect of the solvent environment on the conformation and behavior of the molecule is another critical aspect that can be investigated using MD simulations. nih.govresearchgate.net The interactions between the solute and solvent molecules can significantly influence the molecule's preferred conformation and its availability for biological interactions. Studies on pyrazole derivatives have shown that solvent effects can have a remarkable influence on their interactions with other molecules. kfupm.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. ej-chem.org For this compound, QSAR studies can be instrumental in optimizing its structure to enhance a desired biological activity. researchgate.netrsc.org

In a typical QSAR study, a dataset of pyrazole derivatives with known activities is used to build a mathematical model. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. rsc.orgnih.gov Both 2D and 3D-QSAR models have been successfully applied to pyrazole derivatives. researchgate.netnih.gov

For instance, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were influential in their activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into how steric and electrostatic fields of the molecules relate to their activity, which can guide structural modifications. researchgate.netrsc.org A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for the activity. nih.gov

Molecular Docking Studies for Hypothetical Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the interaction between a ligand, such as this compound, and a hypothetical biological receptor, typically a protein. nih.govresearchgate.net

Docking studies can provide valuable information about the binding mode, binding affinity (often expressed as a docking score or binding energy), and key interactions such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For pyrazole derivatives, docking studies have been performed against various protein targets, including protein kinases like VEGFR-2, Aurora A, and CDK2, as well as cyclooxygenase (COX) enzymes. nih.govresearchgate.net

In a study involving pyrazole derivatives with a chlorophenyl group, docking into the active site of VEGFR-2 revealed minimum binding energies and specific hydrogen bond interactions. nih.gov For example, a derivative showed a binding energy of -10.09 kJ/mol with the VEGFR-2 protein target. nih.gov Such studies help in understanding the structural basis of inhibition and can guide the design of more potent and selective inhibitors. researchgate.net

Table 2: Representative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

Compound ClassProtein Target (PDB ID)Binding Energy (kJ/mol)Key Interacting Residues (Hypothetical)Reference
2-(4-chlorophenyl)-...-1H-pyrazol-4-yl)-...-thiadiazoleVEGFR-2 (2QU5)-10.09Cys919, Asp1046 nih.gov
2-(4-methoxyphenyl)-...-1H-pyrazol-4-yl)-...-thiadiazoleAurora A (2W1G)-8.57Arg137, Leu263 nih.gov
2-(4-chlorophenyl)-...-1H-pyrazol-4-yl)-...-thiadiazoleCDK2 (2VTO)-10.35Leu83, Lys33 nih.gov

This table presents data for pyrazole derivatives structurally related to this compound to illustrate typical docking results. The specific interactions and energies for the title compound would depend on the specific receptor being studied.

Virtual Screening Techniques for Identifying Novel Molecular Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. dergipark.org.tr When a compound like this compound shows promise, its core pyrazole scaffold can be used as a starting point for virtual screening campaigns to discover novel, structurally diverse compounds with similar or improved activity. researchgate.netnih.gov

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based methods, such as 3D similarity searching or pharmacophore modeling, use the structure of a known active ligand like this compound as a template to find other molecules with similar properties. nih.govacs.org For example, a pharmacophore model can be built based on the key structural features of pyrazolone (B3327878) derivatives to screen for new dual inhibitors of JAK2/3 kinases. acs.org

Structure-based virtual screening, on the other hand, uses the 3D structure of the target receptor to dock a library of compounds, ranking them based on their predicted binding affinity. dergipark.org.tr Both approaches have been successfully used to identify novel inhibitors based on the pyrazole scaffold for various targets. researchgate.netacs.org These techniques accelerate the process of lead discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 4 Chlorobenzoyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals in 4-(4-Chlorobenzoyl)-1H-pyrazole can be achieved.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the 4-chlorophenyl group. The pyrazole protons typically appear as singlets or doublets, while the protons on the substituted benzene (B151609) ring will show a characteristic AA'BB' splitting pattern. The chemical shifts (δ) are influenced by the electronic effects of the carbonyl group and the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the number and type of carbon atoms in the molecule. The spectrum will display signals for the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the 4-chlorophenyl ring. The chemical shift of the carbonyl carbon is characteristically downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-H8.0 - 8.5135 - 140
Pyrazole C5-H8.0 - 8.5135 - 140
Pyrazole C4-115 - 120
4-Chlorophenyl C2'-H, C6'-H7.7 - 7.9130 - 132
4-Chlorophenyl C3'-H, C5'-H7.4 - 7.6128 - 130
4-Chlorophenyl C1'-135 - 138
4-Chlorophenyl C4'-138 - 141
Carbonyl C=O-185 - 195

Note: Predicted values are based on analysis of similar compounds and are typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would confirm the coupling between the adjacent protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is instrumental in definitively assigning the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the pyrazole protons and the carbonyl carbon, as well as between the 4-chlorophenyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the preferred conformation of the molecule, for instance, the relative orientation of the pyrazole and 4-chlorophenyl rings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₇ClN₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z
[M+H]⁺C₁₀H₈ClN₂O⁺207.0325(To be determined experimentally)

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. The fragmentation of this compound is expected to proceed through cleavage of the bond between the carbonyl group and the pyrazole ring, as well as fragmentation of the pyrazole ring itself. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR and Raman spectra of this compound will be dominated by characteristic bands corresponding to the C=O stretch, aromatic C-H and C=C stretches, and vibrations of the pyrazole ring. The carbonyl stretching frequency is particularly informative and sensitive to its electronic environment.

Table 3: Key Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100 - 3300
Aromatic C-HStretching3000 - 3100
C=O (carbonyl)Stretching1650 - 1680
Aromatic C=CStretching1450 - 1600
C-N (pyrazole)Stretching1300 - 1400
C-ClStretching700 - 850

The combined data from these spectroscopic techniques provides a robust and unambiguous structural elucidation of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. While a specific crystal structure determination for this compound is not available in publicly accessible crystallographic databases, significant insights into its expected solid-state structure can be inferred from the analysis of closely related analogues, particularly 4-acetylpyrazole (B2715411) and 4-chloro-1H-pyrazole.

The analysis of 4-halogenated-1H-pyrazoles shows that 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming distinct trimeric motifs sustained by hydrogen bonds. mdpi.com This contrasts with the catemeric (chain-like) structures formed by fluoro and iodo analogs, indicating that the nature of the substituent at the 4-position significantly influences the crystal packing. mdpi.com

For this compound, the presence of the bulky 4-chlorobenzoyl group would introduce additional intermolecular interactions, such as C—H⋯π and potential halogen bonding (C—Cl⋯π or C—Cl⋯O), which would further stabilize the crystal lattice. The planarity between the pyrazole and the adjacent carbonyl group is expected to be high, as observed in 4-acetylpyrazole where the O1–C4–C2–C1 torsion angle is nearly 0°. znaturforsch.com

Table 1: Crystallographic Data for Key Analogues of this compound

Parameter4-Acetylpyrazole znaturforsch.com4-Chloro-1H-pyrazole mdpi.com(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov
FormulaC₅H₆N₂OC₃H₃ClN₂C₁₃H₁₆ClNO
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/nP2₁/cP-1
Key Supramolecular InteractionsN-H···N hydrogen bonds, C–H···O=C hydrogen bonds, π-π stackingN-H···N hydrogen bonds (trimeric motif)C—H⋯O interactions, C—H⋯π contacts

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of pyrazole derivatives. up.ac.zaresearchgate.netnih.gov The method separates compounds based on their polarity. For a compound like this compound, a C18 (octadecylsilyl) column is typically the stationary phase of choice, offering excellent retention and resolution for aromatic and moderately polar compounds. up.ac.za

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) (ACN) or methanol, and an aqueous buffer. up.ac.zasielc.com The inclusion of a small amount of acid, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the acidic N-H proton of the pyrazole ring. up.ac.za Detection is typically performed using a photodiode array (PDA) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would be determined by its chromophores (the pyrazole and chlorobenzoyl groups). up.ac.zaresearchgate.net This technique is highly suitable for routine purity checks, stability studies, and quantification in reaction mixtures.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) up.ac.za
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (containing 0.1% TFA) up.ac.za
Flow Rate0.5 - 1.0 mL/min up.ac.za
DetectorPhotodiode Array (PDA) or UV-Vis up.ac.zaresearchgate.net
Injection Volume5 - 20 µL chemsociety.org.ng
TemperatureAmbient or controlled (e.g., 25-30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Given its molecular weight, this compound is sufficiently volatile for GC analysis. The primary challenge for N-unsubstituted pyrazoles is the presence of the polar N-H group, which can lead to peak tailing and interaction with the stationary phase. mdpi.com

To overcome this, derivatization is often employed, where the active hydrogen is replaced with a non-polar group (e.g., silylation) to improve volatility and chromatographic performance. However, direct analysis is also possible, particularly with the use of polar capillary columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., HP-INNOWax), which are well-suited for separating nitrogen-containing compounds. mdpi.com The mass spectrometer detector provides both high sensitivity and structural information based on the compound's fragmentation pattern upon electron ionization, allowing for confident identification.

Table 3: General GC-MS Parameters for Analysis

ParameterCondition
ColumnPolar capillary column (e.g., Wax-type, 30 m x 0.25 mm, 0.25 µm) mdpi.com
Carrier GasHelium at a constant flow rate
Injector Temperature250 - 280 °C
Oven ProgramInitial temp. ~100 °C, ramp to ~280 °C (optimized for separation)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF) nih.gov

Advanced Hyphenated Techniques (e.g., HPLC-NMR, LC-MS/MS) for Complex Mixture Analysis

For the unambiguous characterization of this compound in complex matrices, such as reaction mixtures or biological samples, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool renowned for its exceptional sensitivity and selectivity. researchgate.net This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification, even at trace levels, by monitoring a specific precursor-to-product ion transition. oup.com

For this compound (molecular formula C₁₀H₇ClN₂O, monoisotopic mass 206.02 Da), predicted mass spectrometric data provides a foundation for method development. uni.lu The protonated molecule [M+H]⁺ would be the primary precursor ion in positive ionization mode.

Table 4: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound uni.lu

AdductCalculated m/zPredicted CCS (Ų)
[M+H]⁺207.03197141.1
[M+Na]⁺229.01391150.6
[M+NH₄]⁺224.05851159.0
[M-H]⁻205.01741144.0
[M+HCOO]⁻251.02289158.2

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy provides comprehensive structural information without the need to isolate individual components of a mixture. nih.gov After separation on an HPLC column, the eluent flows directly through a specialized NMR flow cell, where NMR spectra (e.g., ¹H, ¹³C, 2D-COSY, HSQC) can be acquired. This is particularly valuable for identifying unknown impurities or metabolites, providing unambiguous evidence of their chemical structure by showing direct proton and carbon connectivities. While less sensitive than MS, HPLC-NMR is unparalleled for the definitive structural elucidation of novel compounds within a complex sample matrix.

Q & A

Q. What are the primary synthetic routes for 4-(4-Chlorobenzoyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation between pyrazole precursors and chlorobenzoyl derivatives. Key steps include:

  • Step 1 : Reacting 4-chlorobenzoyl chloride with a pyrazole intermediate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 1–3 hours.
  • Step 2 : Quenching the reaction with ice-water and extracting the product using ethyl acetate.
  • Optimization : Control temperature (±2°C) to avoid side reactions, and use catalysts like triethylamine to enhance reactivity. Monitor purity via TLC (silica gel, hexane:ethyl acetate 7:3) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and aromatic proton environments.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-Cl bonds at 750–800 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 235.03).
  • Elemental Analysis : Validate purity (>95%) via CHN analysis .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Contradictions in reported crystal structures (e.g., bond lengths or angles) often arise from refinement protocols or data quality. To address this:

  • Refinement Software : Use SHELXL with high-resolution data (≤0.8 Å resolution). Apply restraints for disordered regions and validate using R-factor convergence (<5%) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding via Mercury .

Q. What experimental strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

SAR studies require systematic substitution and bioactivity profiling:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position to modulate electronic effects.
  • Bioactivity Assays : Test analogs against target enzymes (e.g., COX-2 inhibition) using fluorometric assays (IC₅₀ determination) or cell-based models (e.g., cytotoxicity in HeLa cells).
  • Data Analysis : Use multivariate regression to correlate substituent Hammett parameters (σ) with activity trends .

Q. How can reaction yields be improved during the synthesis of this compound derivatives?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Test Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Workup Protocols : Use column chromatography (silica gel, gradient elution) for high-purity isolation. Document yield improvements via DOE (Design of Experiments) methodologies .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data reported for this compound?

Discrepancies may stem from assay conditions or impurity levels. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Purity Verification : Use HPLC (C18 column, acetonitrile:H₂O gradient) to confirm compound integrity.
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous reproducibility standards .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthesis : Multi-step protocols from Acta Crystallographica and Beilstein Journal of Organic Chemistry .
  • Bioactivity : Enzyme inhibition assays detailed in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.